2-Hydroxy-4-(4-methylphenyl)benzoic acid

説明

Molecular Architecture and Conformational Analysis

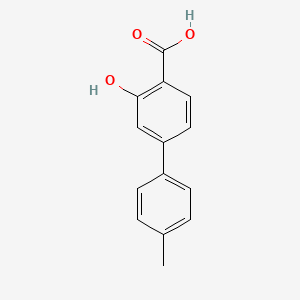

The molecular architecture of 2-hydroxy-4-(4-methylphenyl)benzoic acid consists of a benzoic acid framework substituted with a hydroxyl group at the ortho position and a 4-methylphenyl group at the para position relative to the carboxylic acid functionality. This specific substitution pattern creates a biphenyl-like structure where the two aromatic rings are connected through a direct carbon-carbon bond, distinguishing it from ester linkages found in related compounds. The presence of the ortho-hydroxyl group introduces the possibility of intramolecular hydrogen bonding with the carboxylic acid group, which significantly influences the compound's conformational preferences and overall stability.

The compound's three-dimensional structure is characterized by the rotational freedom around the inter-ring carbon-carbon bond, which allows for various conformational states. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature based on the benzoic acid parent structure. The molecular geometry is further defined by the planar nature of both aromatic rings, with the methyl substituent on the terminal phenyl ring contributing to steric effects that may influence the preferred dihedral angles between the two ring systems.

The exact mass of the compound has been determined to be 228.07900 atomic mass units, providing precise molecular weight information for analytical applications. This molecular architecture enables various intermolecular interactions, including hydrogen bonding through both the hydroxyl and carboxylic acid functionalities, which plays a crucial role in determining the compound's physical properties and potential biological activities.

Crystallographic Characterization and Polymorphism

While specific crystallographic data for this compound remains limited in the available literature, the compound's structural characteristics suggest it would likely adopt a planar or near-planar conformation in the solid state. The presence of both hydroxyl and carboxylic acid functional groups provides multiple sites for hydrogen bonding interactions, which typically govern crystal packing arrangements in similar compounds. The potential for intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylic acid functionality may stabilize specific conformations and influence the overall crystal structure.

Related compounds in the salicylic acid derivative family often exhibit polymorphic behavior, suggesting that this compound may also display multiple crystalline forms under different crystallization conditions. The biphenyl-like structure with the 4-methylphenyl substituent introduces additional steric considerations that could affect crystal packing efficiency and intermolecular interactions. The methyl group's orientation and its influence on the overall molecular shape would be expected to play a significant role in determining the preferred crystal forms and their relative thermodynamic stability.

The compound's ability to form hydrogen bonds through multiple functional groups suggests that crystal structures would likely feature extensive hydrogen bonding networks, potentially including both intra- and intermolecular interactions. These hydrogen bonding patterns would be critical in determining the compound's melting point, solubility characteristics, and overall solid-state stability.

Thermodynamic and Kinetic Properties (Melting/Boiling Points, Solubility)

The thermodynamic properties of this compound are influenced by its molecular structure and the presence of multiple functional groups capable of hydrogen bonding. While specific melting and boiling point data for this exact compound are not extensively documented in the available literature, its structural similarity to related salicylic acid derivatives provides insights into expected thermal behavior. The combination of aromatic rings with hydroxyl and carboxylic acid functionalities typically results in relatively high melting points due to strong intermolecular hydrogen bonding in the solid state.

The compound's calculated logarithm of the partition coefficient between octanol and water has been determined to be 3.06580, indicating moderate lipophilicity. This value suggests that the compound would exhibit limited water solubility while showing enhanced solubility in organic solvents. The polar surface area has been calculated as 57.53000 square angstroms, which reflects the contribution of the hydroxyl and carboxylic acid groups to the compound's polarity and potential for hydrogen bonding interactions.

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 228.24 | g/mol |

| Exact Mass | 228.07900 | amu |

| LogP (octanol/water) | 3.06580 | dimensionless |

| Polar Surface Area | 57.53000 | Ų |

The thermodynamic stability of this compound is expected to be enhanced by the potential for intramolecular hydrogen bonding between the ortho-hydroxyl and carboxylic acid groups. This internal stabilization would contribute to the compound's overall thermal stability and may influence its decomposition temperature. The kinetic properties related to dissolution and crystallization would be governed by the balance between hydrophilic and lipophilic regions of the molecule, with the carboxylic acid and hydroxyl groups promoting interaction with polar solvents while the biphenyl core favors organic environments.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, Raman)

The spectroscopic characterization of this compound would be expected to reveal distinct signatures corresponding to its various functional groups and aromatic systems. Nuclear magnetic resonance spectroscopy would provide detailed information about the compound's structure, with proton nuclear magnetic resonance showing characteristic signals for the aromatic protons of both ring systems, the hydroxyl proton, and the methyl substituent. The carboxylic acid proton would appear as a highly deshielded signal, typically in the range of 10-13 parts per million, while the hydroxyl proton would be expected to appear around 5-7 parts per million, depending on the extent of hydrogen bonding.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbonyl carbon of the carboxylic acid group as the most deshielded signal, appearing around 170-180 parts per million. The aromatic carbons would display characteristic patterns reflecting the substitution patterns on both ring systems, with the carbon bearing the hydroxyl group showing appropriate chemical shift changes due to the electron-donating effect of the hydroxyl substituent. The methyl carbon would appear as a sharp signal in the aliphatic region, typically around 20-25 parts per million.

Infrared spectroscopy would show characteristic absorption bands for the various functional groups present in the molecule. The carboxylic acid carbonyl stretch would appear around 1650-1700 wavenumbers, while the hydroxyl stretching vibrations would be observed in the broad region around 3200-3600 wavenumbers. The aromatic carbon-hydrogen stretching modes would appear around 3000-3100 wavenumbers, and the aromatic carbon-carbon stretching vibrations would be evident in the 1400-1600 wavenumber region.

Mass spectrometry analysis would provide molecular ion peaks corresponding to the exact mass of 228.07900 atomic mass units. Fragmentation patterns would likely show loss of the carboxylic acid group (loss of 45 mass units) and various aromatic fragmentation pathways characteristic of substituted biphenyl systems.

Electronic and Vibrational Properties (Ultraviolet-Visible, Fluorescence)

The electronic properties of this compound are primarily determined by the extended aromatic system and the electron-donating or withdrawing effects of the various substituents. The compound's ultraviolet-visible absorption spectrum would be expected to show characteristic bands corresponding to π-π* transitions of the aromatic systems, with potential modifications due to the hydroxyl and carboxylic acid substituents. The presence of the hydroxyl group in the ortho position relative to the carboxylic acid may result in extended conjugation through intramolecular hydrogen bonding, potentially affecting the electronic transitions and absorption characteristics.

The biphenyl-like structure suggests that the compound would exhibit absorption bands in both the near-ultraviolet and visible regions, with the exact wavelengths depending on the degree of electronic communication between the two aromatic rings. The 4-methylphenyl substituent, being an electron-donating group, may cause bathochromic shifts in the absorption bands compared to unsubstituted systems. The compound's chromophoric properties make it potentially useful as a ultraviolet filter or in applications requiring specific light absorption characteristics.

Fluorescence properties of this compound would be influenced by the presence of the hydroxyl group, which can participate in excited-state proton transfer processes. The potential for intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups may create excited-state dynamics that could either enhance or quench fluorescence emission. The rigid biphenyl-like structure would generally favor fluorescence by reducing non-radiative decay pathways, though the specific photophysical behavior would depend on the exact conformational preferences and hydrogen bonding patterns.

The vibrational properties of the compound would be characterized by the collective motions of the biphenyl framework, with specific vibrational modes corresponding to the various functional groups. The carboxylic acid and hydroxyl groups would contribute distinctive vibrational signatures, while the aromatic rings would exhibit characteristic breathing modes and ring deformation vibrations. The methyl substituent would add additional vibrational complexity through its rotational and vibrational degrees of freedom.

Structure

2D Structure

特性

IUPAC Name |

2-hydroxy-4-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)11-6-7-12(14(16)17)13(15)8-11/h2-8,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDNZJYBOBLFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688622 | |

| Record name | 3-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482377-67-3 | |

| Record name | 3-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(4-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylphenol with salicylic acid under specific conditions. The reaction typically requires a catalyst, such as anhydrous aluminum chloride, and is conducted at low temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of solvents and catalysts can also be optimized to enhance the efficiency of the process.

化学反応の分析

Types of Reactions

2-Hydroxy-4-(4-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Nitro, halo, or other substituted aromatic compounds.

科学的研究の応用

2-Hydroxy-4-(4-methylphenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-Hydroxy-4-(4-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Retinoic Acid Receptor (RARα) Antagonists

- 2-Fluoro-4-[[[8-bromo-2,2-dimethyl-4-(4-methylphenyl)chroman-6-yl]carbonyl]amino]benzoic acid Structure: Fluorine at position 2, chromane core with bromo and 4-methylphenyl groups. Activity: IC₅₀ = 0.12 µM (RARα antagonism in cell-based assays) .

- Desfluoro Analog (4-[[[8-bromo-2,2-dimethyl-4-(4-methylphenyl)chroman-6-yl]carbonyl]amino]benzoic acid) Structure: Lacks fluorine at position 2. Activity: Reduced potency (IC₅₀ = 0.45 µM), highlighting fluorine's role in binding affinity .

Comparison with Target Compound :

The hydroxyl group in the target compound may mimic fluorine's electronegativity but could alter pharmacokinetics due to increased polarity.

Protein Kinase CK2 Inhibitors

- 2-Hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid Structure: Thiazole-amino and naphthyl substituents. Activity: Non-ATP competitive CK2 inhibition (IC₅₀ = 0.8 µM), superior to ATP-competitive inhibitors like CX-4945 in apoptosis induction .

Comparison :

| Feature | Target Compound | CK2 Inhibitor |

|---|---|---|

| Position 4 Substituent | 4-Methylphenyl | Naphthyl-thiazole |

| Mechanism | Unknown | Allosteric modulation |

| Cellular Activity | N/A | Apoptosis induction |

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups

- 4-Trifluoromethylsalicylic Acid (2-Hydroxy-4-(trifluoromethyl)benzoic acid)

- 4-Methoxy-2-hydroxybenzoic Acid

Comparison with Target Compound :

| Compound | Substituent at Position 4 | pKa (Estimated) |

|---|---|---|

| 2-Hydroxy-4-(4-methylphenyl)benzoic acid | -C₆H₄CH₃ | ~2.8–3.5 |

| 4-Trifluoromethylsalicylic acid | -CF₃ | ~1.5 |

| 4-Methoxy-2-hydroxybenzoic acid | -OCH₃ | ~4.2 |

The 4-methylphenyl group in the target compound balances lipophilicity and moderate acidity, making it suitable for both aqueous solubility and membrane permeability.

Environmental and Metabolic Behavior

- 4-[2-(4-Methylphenyl)ethenyl]benzoic Acid

- 1-Methoxy-4-[2-(4-methylphenyl)ethenyl]benzene

Comparison :

| Compound | Degradation Pathway | Microbial Source |

|---|---|---|

| 4-[2-(4-Methylphenyl)ethenyl]benzoic acid | Anthracene → ethenylbenzoic acid → benzaldehyde | Pseudomonas sp. |

| Target Compound | Not reported | N/A |

Comparison :

The target compound’s simplicity offers versatility for derivatization, such as introducing sulfonyl or amino groups for targeted therapies.

生物活性

2-Hydroxy-4-(4-methylphenyl)benzoic acid, also known as 4-Methyl-2-hydroxybenzoic acid, is an organic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, anti-inflammatory, and other significant biological properties, supported by case studies and research findings.

Overview of the Compound

- Chemical Formula : C14H12O3

- Molecular Weight : 228.24 g/mol

- CAS Number : 482377-67-3

The compound features a hydroxyl group and a methyl-substituted phenyl group, which are critical for its biological interactions.

Target of Action

Similar compounds have been shown to interact with proteins involved in bacterial cell division, specifically targeting the ftsZ protein, which is crucial for bacterial cytokinesis.

Mode of Action

The compound's activity may involve:

- Free Radical Reactions : Benzylic compounds can undergo free radical bromination and nucleophilic substitution.

- Enzyme Interaction : It is likely to interact with various enzymes, affecting biochemical pathways related to cellular metabolism and signaling.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains. For instance, the compound demonstrated inhibitory effects on Escherichia coli and Staphylococcus aureus at varying concentrations .

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 1.0 |

| Staphylococcus aureus | 18 | 1.5 |

| Pseudomonas aeruginosa | 12 | 0.5 |

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, potentially through the modulation of NF-kB signaling pathways. This suggests its utility in treating inflammatory diseases.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A comprehensive study evaluated the antibacterial activity of synthesized derivatives of benzoic acid, including this compound. The results indicated that these compounds could inhibit bacterial growth effectively across various concentrations, highlighting their potential as therapeutic agents against infections caused by resistant bacteria . -

Inflammation Model :

In a controlled laboratory setting, the compound was tested on macrophage cell lines to assess its anti-inflammatory properties. Results showed a significant reduction in TNF-alpha production when treated with the compound, indicating its potential role in managing inflammatory responses. -

Toxicity Assessment :

Preliminary toxicity studies suggest that while the compound exhibits beneficial biological activities, it is essential to consider dosage effects as higher concentrations may lead to cytotoxicity in certain cell types.

Q & A

Basic Research Questions

Q. What are the recommended solvents for preparing stock solutions of 2-Hydroxy-4-(4-methylphenyl)benzoic acid, and what concentrations are achievable?

- Methodological Answer : The compound exhibits limited solubility in water (<1 mg/mL) but dissolves well in DMSO (73 mg/mL). For a 10 mM solution, dissolve 3.65 mg in 1 mL of DMSO. Ethanol is not recommended due to low solubility (<1 mg/mL). Solvent choice should align with downstream assays to avoid interference with cellular viability or spectroscopic measurements .

Q. What spectroscopic and computational tools are effective for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze aromatic proton environments and hydroxyl group signals (δ ~10-12 ppm for -OH).

- Mass Spectrometry (MS) : Confirm molecular weight (365.36 g/mol) using electrospray ionization (ESI-MS) .

- InChIKey : Use canonical identifiers (e.g., APAJGWMMTSSXSI-DEDYPNTBSA-N) for database cross-referencing and structural validation .

Q. How can researchers verify the purity of synthesized this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a UV detector (λ = 254 nm) and a gradient of acetonitrile/water. A purity >98% is typical for research-grade material .

- Melting Point Analysis : Compare observed values with literature data to detect impurities .

Advanced Research Questions

Q. What experimental strategies can elucidate the STAT3 inhibition mechanism of this compound (S3I-201)?

- Methodological Answer :

- Western Blotting : Quantify phosphorylated STAT3 (Tyr705) in treated vs. untreated cancer cell lines (e.g., MDA-MB-231).

- Cellular Viability Assays : Use MTT or ATP-luminescence to correlate STAT3 inhibition with apoptosis.

- Molecular Docking : Model compound binding to the STAT3 SH2 domain using software like AutoDock Vina, validated by mutagenesis studies .

Q. How can researchers address discrepancies in biological activity data across different cell lines?

- Methodological Answer :

- Control for Variability : Standardize cell culture conditions (e.g., serum concentration, passage number).

- Purity Validation : Re-test compound purity using HPLC to rule out batch-to-batch variability .

- Dose-Response Curves : Perform IC50 calculations in triplicate across multiple cell lines (e.g., HeLa, A549) to assess selectivity .

Q. What are the stability and reactivity considerations for long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Store at -20°C in airtight, light-protected vials under inert gas (e.g., argon) to prevent oxidation.

- Incompatibilities : Avoid contact with strong oxidizing agents (e.g., peroxides), which may degrade the compound into toxic by-products (e.g., CO, CO₂) .

Q. What computational approaches predict the degradation pathways of this compound under physiological conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。